(S)-2-((叔丁氧羰基)氨基)-6-胍基己酸盐酸盐

描述

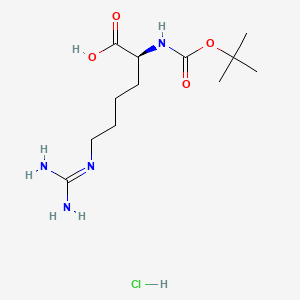

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

科学研究应用

Structure

The compound's structure includes a guanidino group, which is pivotal for its biological activity. The Boc group serves as a protective moiety that stabilizes the amino acid during synthesis and allows for selective deprotection under acidic conditions.

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is extensively used in peptide synthesis due to its ability to protect the amino group. This protection prevents unwanted reactions during the synthesis process, allowing for the formation of complex peptides with specific sequences.

The guanidino group enhances interactions with various biological targets, including enzymes and receptors. This characteristic makes Boc-Arginine valuable in studies involving enzyme inhibition and receptor binding.

Catalysis

The compound can also be utilized in catalysis, particularly in reactions requiring protected amino acids as intermediates. Its stability under various reaction conditions allows it to serve effectively as a catalyst or co-catalyst in organic reactions.

Case Studies and Research Findings

-

Peptide Synthesis Techniques

- A study demonstrated the efficiency of using Boc-protected amino acids in solid-phase peptide synthesis, highlighting the ease of deprotection under mild acidic conditions, which preserves the integrity of sensitive side chains.

- Biological Interactions

- Catalytic Applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

化学反应分析

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.

Substitution: The products depend on the nucleophile used in the reaction.

作用机制

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acid derivative, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .

相似化合物的比较

Similar Compounds

N-Boc-protected amino acids: These compounds also feature a Boc group protecting the amino group of various amino acids.

Fmoc-protected amino acids: Another class of protected amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is unique due to its specific structure, which includes a guanidino group. This makes it particularly useful in the synthesis of peptides and proteins that require this functional group for biological activity.

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride, commonly referred to as Boc-Arginine, is a protected amino acid derivative that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C12H25ClN4O4

- Molecular Weight : 324.81 g/mol

- CAS Number : 128719-65-3

- InChI Key : PPMKMWFCZLRHLB-QMMMGPOBSA-N

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is primarily attributed to its guanidino group, which enhances its interaction with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that stabilizes the amino acid during synthesis and allows for selective deprotection under acidic conditions, facilitating subsequent reactions.

1. Enzyme Interactions

Research indicates that Boc-Arginine can act as an inhibitor or substrate for various enzymes. Its guanidino functionality is crucial for interactions with enzymes such as:

- Arginine-specific proteases : The compound can serve as a substrate, influencing enzyme kinetics and specificity.

2. Receptor Modulation

Boc-Arginine has been studied for its effects on several receptor types, including:

| Receptor Type | Biological Role |

|---|---|

| Adrenergic Receptors | Modulates cardiovascular responses |

| Cannabinoid Receptors | Influences pain and inflammation |

| Angiotensin Receptors | Affects blood pressure regulation |

These interactions suggest potential therapeutic applications in cardiovascular health and pain management.

3. Peptide Synthesis

The compound is widely used in peptide synthesis due to its stability and reactivity. The Boc group allows for easy incorporation into peptides, which can be later deprotected to yield active peptides for therapeutic use.

Case Studies

-

Therapeutic Peptide Development

A study focused on the synthesis of peptides using Boc-protected amino acids demonstrated that the inclusion of Boc-Arginine enhanced the yield and purity of the final products compared to other protecting groups like Fmoc. This study highlighted the efficiency of Boc chemistry in producing bioactive peptides suitable for drug development. -

Cancer Research

In another investigation, Boc-Arginine derivatives were evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that modifications to the guanidino group could enhance cytotoxicity against specific cancer cell lines, indicating a potential pathway for developing anti-cancer agents.

Comparative Analysis

When compared to other protected amino acids, Boc-Arginine exhibits unique properties due to its guanidino group, which confers additional biological activities:

| Protected Amino Acid | Unique Feature |

|---|---|

| Boc-Alanine | Basic amino acid; less reactive |

| Fmoc-Lysine | More stable under basic conditions |

| Boc-Arginine | Enhanced interaction with biological targets |

属性

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKMWFCZLRHLB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680907 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128719-65-3 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。